molecular formula C14H13N5O B2760091 3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile CAS No. 1798537-70-8

3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile

Cat. No.: B2760091
CAS No.: 1798537-70-8
M. Wt: 267.292
InChI Key: SVKNDWCZNIGBNL-UHFFFAOYSA-N
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Description

3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile is a compound that features a 1H-1,2,3-triazole ring, a pyrrolidine ring, and a benzonitrile group. The 1H-1,2,3-triazole ring is a five-membered ring containing three nitrogen atoms, which is known for its stability and versatility in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is known for its high efficiency and selectivity. The general synthetic route involves the following steps:

    Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding halide via nucleophilic substitution with sodium azide. The alkyne precursor can be prepared through various methods, including Sonogashira coupling.

    CuAAC Reaction: The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst, such as copper(I) iodide, in a suitable solvent like dimethyl sulfoxide (DMSO) or water. The reaction is typically carried out at room temperature or slightly elevated temperatures.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve scaling up the CuAAC reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the triazole and pyrrolidine rings.

    Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with other unsaturated compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield triazole N-oxides, while reduction of the pyrrolidine ring may yield pyrrolidines with varying degrees of saturation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)benzonitrile is unique due to its combination of a triazole ring, a pyrrolidine ring, and a benzonitrile group, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

3-[3-(triazol-1-yl)pyrrolidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O/c15-9-11-2-1-3-12(8-11)14(20)18-6-4-13(10-18)19-7-5-16-17-19/h1-3,5,7-8,13H,4,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVKNDWCZNIGBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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